N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
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Overview
Description
The compound N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide belongs to the family of oxalamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide can typically be achieved through multi-step organic reactions. The initial step often involves the formation of the 3,4-dihydroisoquinoline moiety, followed by the introduction of the pyridin-3-yl group. Subsequent steps include the formation of the oxalamide linkage with the 4-nitrophenyl group under appropriate reaction conditions such as the use of a base like triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis routes with optimized reaction conditions for yield and purity. The process usually entails automated sequential addition of reagents, controlled temperatures, and reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.
Reduction: Reduction reactions may target the nitro group to form amines.
Substitution: The compound may participate in various nucleophilic or electrophilic substitution reactions depending on the reactive sites present.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reagents: Reducing agents like lithium aluminium hydride or hydrogenation catalysts.
Substitution Reagents: Varies based on the specific substitution reaction, often involving bases or acids as catalysts.
Major Products
The major products formed from these reactions largely depend on the reagents and conditions used, but typical transformations include amines from nitro group reductions or oxidized isoquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is often used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential biochemical activity, including enzyme inhibition or receptor binding due to the presence of pharmacophores in its structure.
Medicine
Pharmacologically, oxalamides are studied for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry
Industrially, this compound could be explored for its utility in material science or as a precursor in the synthesis of specialized polymers or advanced materials.
Mechanism of Action
The mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide exerts its effects is closely related to its molecular structure. The dihydroisoquinoline and pyridine groups allow for potential interactions with various biological targets, including enzymes and receptors. Pathways involved may include inhibition of specific enzymes or modulation of receptor activities, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide are other oxalamide derivatives, isoquinoline derivatives, and nitrophenyl compounds. These similar compounds might share some biological activities but differ in potency, selectivity, or application due to subtle structural differences.
List of Similar Compounds
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
N1-(pyridin-3-yl)-N2-(4-nitrophenyl)oxalamide
Isoquinoline derivatives with varying substituents
Other nitrophenyl oxalamides
And there you have it: a detailed dive into the world of this compound. Intriguing stuff! Let me know if there's anything more you want to explore.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c30-23(24(31)27-20-7-9-21(10-8-20)29(32)33)26-15-22(18-6-3-12-25-14-18)28-13-11-17-4-1-2-5-19(17)16-28/h1-10,12,14,22H,11,13,15-16H2,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUXCELRYASYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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